molecular formula C15H31N3O2 B11771402 tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate CAS No. 887588-60-5

tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B11771402
CAS No.: 887588-60-5
M. Wt: 285.43 g/mol
InChI Key: IKALCVDTMSBHNP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its tert-butyl ester group and a piperidine ring, which is substituted with a dimethylaminoethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into drug candidates and other bioactive compounds for testing their efficacy and mechanism of action.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the formulation of coatings, adhesives, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester

Uniqueness

tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

887588-60-5

Molecular Formula

C15H31N3O2

Molecular Weight

285.43 g/mol

IUPAC Name

tert-butyl 2-[[2-(dimethylamino)ethylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H31N3O2/c1-15(2,3)20-14(19)18-10-7-6-8-13(18)12-16-9-11-17(4)5/h13,16H,6-12H2,1-5H3

InChI Key

IKALCVDTMSBHNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCCN(C)C

Origin of Product

United States

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